molecular formula C16H15N3 B3125366 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine CAS No. 324009-00-9

2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine

Cat. No.: B3125366
CAS No.: 324009-00-9
M. Wt: 249.31 g/mol
InChI Key: CDPFWIHJAKEROW-UHFFFAOYSA-N
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Description

Significance of the Pyrazole (B372694) Heterocyclic Scaffold in Modern Organic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental building block in organic synthesis. nih.gov Its aromatic nature and the presence of multiple reaction sites allow for extensive functionalization, leading to a vast library of derivatives with tailored properties. mdpi.com The structural versatility of the pyrazole core has made it a frequent constituent in a wide array of biologically active compounds.

The significance of the pyrazole scaffold is underscored by its presence in numerous pharmaceutical agents with diverse therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov Furthermore, pyrazole derivatives have found utility in materials science as ligands in coordination chemistry and as components of functional dyes and polymers. nih.gov The continued exploration of novel synthetic methodologies to access functionalized pyrazoles highlights the enduring importance of this heterocyclic system in contemporary chemical research. nih.gov

Overview of 2H-Pyrazol-3-ylamine Derivatives as Key Intermediates and Functional Molecules

Within the broader family of pyrazoles, 2H-pyrazol-3-ylamine derivatives represent a particularly valuable subclass. The presence of a primary amino group at the 3-position of the pyrazole ring introduces a key nucleophilic center, making these compounds versatile intermediates for the synthesis of more complex heterocyclic systems. semanticscholar.orgresearchgate.net This amino functionality serves as a handle for the construction of fused pyrazole derivatives, such as pyrazolo[1,5-a]pyrimidines, which are themselves of significant interest in medicinal chemistry. semanticscholar.org

The reactivity of the endocyclic and exocyclic nitrogen atoms in 2H-pyrazol-3-ylamines allows for regioselective reactions, providing access to a variety of substituted pyrazoles. semanticscholar.org These derivatives are not merely synthetic intermediates; they often exhibit intrinsic biological activities, and their ability to form hydrogen bonds and coordinate to metal ions makes them attractive scaffolds for the design of functional molecules. nih.gov

Scope of Academic Inquiry into the Chemical Landscape of 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine and Analogous Structures

However, the academic inquiry into structurally analogous compounds is broad and indicative of the general interest in this class of molecules. Research on related 2-phenyl-2H-pyrazol-3-ylamine derivatives, such as 2-phenyl-5-(4-propyl-phenyl)-2H-pyrazol-3-ylamine, demonstrates the ongoing exploration of substituted aminopyrazoles. scbt.com Furthermore, studies on compounds like 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide, which shares the o-tolyl moiety, highlight the investigation of molecules with similar substitution patterns for potential biological applications. nih.gov The synthesis and characterization of various substituted pyrazoles, including those with phenyl and tolyl groups, are frequently reported, providing a foundation for predicting the chemical behavior and potential synthetic routes to the title compound. researchgate.netnih.govresearchgate.net Therefore, while direct research on this compound is limited, the broader academic landscape provides a rich context for understanding its potential chemistry and significance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methylphenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-7-5-6-10-14(12)15-11-18-19(16(15)17)13-8-3-2-4-9-13/h2-11H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPFWIHJAKEROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(N(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Functionalization of the 2 Phenyl 4 O Tolyl 2h Pyrazol 3 Ylamine Core

Reactions Involving the Aminopyrazole Moiety

Derivatization of the Primary Amine Group (e.g., via Condensation, Acylation, Alkylation)

No studies reporting the condensation, acylation, or alkylation reactions specifically involving the primary amine group of 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine are available.

Electrophilic Aromatic Substitution Patterns on the Phenyl and o-Tolyl Substituents

There is no available data on the electrophilic aromatic substitution patterns on the phenyl and o-tolyl substituents of This compound .

Construction of Fused Heterocyclic Systems from Aminopyrazoles

Synthesis of Pyrazolo[1,5-a]pyrimidines through Cyclocondensation with Electrophiles

While the synthesis of pyrazolo[1,5-a]pyrimidines from aminopyrazoles is a known synthetic route, no literature specifically describes the use of This compound in such cyclocondensation reactions.

Formation of Other Condensed Heterocyclic Frameworks

No research has been published on the formation of other condensed heterocyclic frameworks originating from This compound .

Investigation of Intramolecular Cyclization and Rearrangement Processes

There are no documented investigations into the intramolecular cyclization or rearrangement processes of This compound .

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Characterization

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H (proton) NMR spectroscopy would reveal the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For "2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine," one would expect to observe distinct signals for the protons of the phenyl group, the o-tolyl group, the pyrazole (B372694) ring, and the amine group. The chemical shifts (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of these signals would be unique to this specific isomer.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" would produce a distinct signal, and its chemical shift would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

A hypothetical data table for these analyses would look like this:

Table 1: Hypothetical ¹H and ¹³C NMR Data

Assignment ¹H NMR (δ, ppm, multiplicity, J in Hz) ¹³C NMR (δ, ppm)
Phenyl-H [Data Not Available] [Data Not Available]
o-Tolyl-H [Data Not Available] [Data Not Available]
Pyrazole-H [Data Not Available] [Data Not Available]
-NH₂ [Data Not Available] -
Phenyl-C [Data Not Available] [Data Not Available]
o-Tolyl-C [Data Not Available] [Data Not Available]
Pyrazole-C [Data Not Available] [Data Not Available]

Data presented is hypothetical and for illustrative purposes only.

2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of a molecule. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be instrumental in definitively confirming the substitution pattern, for instance, by showing a correlation between the protons of the o-tolyl group and the C4 carbon of the pyrazole ring, thus distinguishing it from other possible regioisomers.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

A summary of crystallographic data would typically be presented as follows:

Table 2: Hypothetical X-ray Crystallographic Data

Parameter Value
Chemical Formula C₁₆H₁₅N₃
Formula Weight 249.31
Crystal System [Data Not Available]
Space Group [Data Not Available]
Unit Cell Dimensions [Data Not Available]
Volume (ų) [Data Not Available]
Z [Data Not Available]

Data presented is hypothetical and for illustrative purposes only.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS would provide an extremely accurate measurement of the molecular weight of "this compound," allowing for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum would offer additional structural clues, as the molecule would break apart in a predictable manner upon ionization.

Table 3: Hypothetical HRMS Data

Parameter Value
Molecular Formula C₁₆H₁₅N₃
Calculated m/z [Data Not Available]
Measured m/z [Data Not Available]

Data presented is hypothetical and for illustrative purposes only.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For the target compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations within the aromatic and pyrazole rings.

Table 4: Hypothetical IR Absorption Data

Functional Group Wavenumber (cm⁻¹)
N-H Stretch (Amine) [Data Not Available]
C-H Stretch (Aromatic) [Data Not Available]
C=C Stretch (Aromatic) [Data Not Available]

Data presented is hypothetical and for illustrative purposes only.

Theoretical and Computational Chemistry Studies of 2h Pyrazol 3 Ylamines

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the structural and electronic properties of pyrazole (B372694) derivatives. modern-journals.com DFT has been successfully used to optimize molecular geometries, calculate electronic properties, and predict spectroscopic data for various heterocyclic systems. nih.govjournaleras.com The B3LYP hybrid functional is commonly employed for such calculations, often in conjunction with basis sets like 6–311G(d,p), to achieve a balance between computational cost and accuracy. modern-journals.comnih.gov These studies provide a detailed picture of the molecule's behavior at the atomic level.

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations are frequently used to determine the distribution of electrons and the energies of molecular orbitals. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iiste.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an- electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For instance, a DFT study on N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related pyrazole derivative, calculated the HOMO–LUMO energy gap to be 5.0452 eV, indicating a high degree of stability. nih.gov Similarly, theoretical investigation of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid revealed a HOMO-LUMO gap of approximately 4.458 eV, also suggesting high electronic stability. nih.gov These findings provide a framework for understanding the electronic characteristics of the broader class of pyrazole compounds.

Table 1: Calculated Electronic Properties of Related Pyrazole Derivatives

Compound Method HOMO (eV) LUMO (eV) Energy Gap (eV)
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide B3LYP/6-311G(d,p) -5.7347 -0.6895 5.0452
3-(2-furyl)-1H-pyrazole-5-carboxylic acid B3LYP/6-31G(d) -6.422 -1.964 4.458

Note: Data is sourced from studies on related pyrazole structures to infer properties of the title compound.

Computational chemistry offers a powerful lens through which to view chemical reactions, allowing for the prediction of reaction pathways and the characterization of transient species like transition states. mdpi.com Theoretical studies can map out the potential energy surface of a reaction, identifying the most energetically favorable routes from reactants to products. This is particularly valuable for understanding the regioselectivity and stereoselectivity of reactions involving pyrazole scaffolds. nih.gov

For pyrazoles, which are electron-rich heterocyclic systems, computational methods can elucidate their behavior in various organic reactions. mdpi.com Theoretical calculations can help determine whether a reaction will proceed through a concerted or stepwise mechanism by locating and characterizing the energies of transition states and intermediates. For example, studies on cycloaddition reactions involving pyrazole derivatives have used theoretical models to show that while multiple pathways may be kinetically possible, one is often strongly preferred, leading to the observed regioselectivity. nih.gov Such computational insights are crucial for designing efficient and selective synthetic routes for complex pyrazole-based molecules.

Theoretical calculations have become a reliable tool for predicting spectroscopic parameters, which aids in the structural elucidation of newly synthesized compounds. nih.gov The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts with considerable accuracy. rsc.org

By optimizing the molecular geometry and then performing GIAO calculations, a theoretical NMR spectrum can be generated. nih.gov This calculated spectrum can be compared with experimental data to confirm the proposed structure or to distinguish between different possible isomers or conformers. researchgate.net For instance, in complex heterocyclic systems like pyrazoles, where tautomerism can lead to ambiguity, comparing experimental NMR data with computationally predicted shifts for each possible tautomer can definitively establish the dominant form in solution. researchgate.net This synergy between computational prediction and experimental measurement is a cornerstone of modern structural chemistry.

Analysis of Tautomeric Equilibria and Conformational Preferences

Pyrazoles are known to exhibit tautomerism, a phenomenon that can significantly influence their chemical reactivity and biological activity. nih.govresearchgate.net For 2H-pyrazol-3-ylamines, prototropic tautomerism can occur, leading to an equilibrium between different structural isomers. Computational studies are instrumental in evaluating the relative stabilities of these tautomers. mdpi.com By calculating the total electronic energies of each possible tautomeric form, researchers can predict the predominant species in a given environment.

Quantum chemical calculations have shown that the tautomeric preference can be influenced by substitution patterns and the surrounding medium (e.g., solvent polarity). mdpi.commdpi.com For example, in the gas phase or non-polar solvents, intramolecular hydrogen bonding might stabilize one tautomer over another, whereas in polar solvents, interactions with solvent molecules can shift the equilibrium. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. imedpub.com Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. nih.govnih.gov This method maps the electron distribution of a molecule within its crystalline environment, allowing for a detailed examination of intermolecular contacts.

The Hirshfeld surface is generated based on the electron density, and properties such as dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside) are mapped onto it. A normalized contact distance (dnorm) highlights regions of significant intermolecular contact; negative values (often colored red) indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds. nih.govnih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Pyrazole Compound

Interaction Type Contribution (%)
H···H 53.8%
H···C/C···H 21.7%
H···N/N···H 13.6%
H···O/O···H 10.8%

Note: Data derived from N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a structurally similar compound. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide detailed information about static molecular structures, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior and conformational flexibility of molecules over time. eurasianjournals.comsemanticscholar.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular vibrations, and intermolecular interactions in a simulated environment that can include solvent. nih.gov

For flexible molecules like 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine, MD simulations are invaluable for exploring the vast conformational space. researchgate.net By simulating the molecule's movement over nanoseconds or longer, these methods can identify the most probable conformations and the energy barriers between them. This provides a more realistic picture of the molecule's behavior in solution compared to static, gas-phase calculations. rsc.org The results from MD simulations can complement findings from other computational methods, providing a comprehensive understanding of the molecule's structural and dynamic properties. nih.gov

Applications in Advanced Materials Science

Integration into Metal-Organic Frameworks (MOFs) as Ligand Components

Pyrazole (B372694) derivatives are extensively used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), a class of crystalline porous materials with applications in gas storage, separation, and catalysis. researchgate.net The nitrogen atoms in the pyrazole ring act as excellent coordination sites for metal ions, facilitating the formation of robust and diverse three-dimensional structures. researchgate.net

Researchers have synthesized a tritopic pyrazole-based organoarsine ligand, tris(4-(1-pyrazol-4-yl)phenyl)arsane (H3TPZA), which reacts with transition metals to form Arsenic Coordination Materials (AsCMs). digitellinc.com Two such materials, AsCM-303 and AsCM-304, are isostructural and feature distinctive "pinwheel"-shaped pores. digitellinc.com These frameworks demonstrate the tailored functionality that pyrazole ligands can introduce, with AsCM-304 showing potential as a stable and reversible sensor for sulfur dioxide (SO2). digitellinc.com

In another application, pyrazolate-based MOFs have been designed for environmental remediation. rsc.org By using a tris(4-(1H-pyrazol-4-yl)phenyl)amine ligand with Zn2+ ions, two novel MOFs, DZU-109 and DZU-110, were synthesized. These materials, particularly DZU-110 with its open Zn2+ coordination sites, proved to be highly effective and rapid adsorbents for capturing radioactive iodine from aqueous solutions. rsc.org The functionality of these MOFs can be further expanded, as seen in cobalt and nickel-based MOFs generated from a flexible bispyrazole ligand, which exhibit intriguing magnetic and electrical properties. acs.org

Table 1: Examples of Pyrazole-Based Metal-Organic Frameworks (MOFs)
MOF DesignationLigand TypeMetal Ion(s)Key Structural FeatureReported Application
AsCM-304Organoarsine PyrazoleNi(II)"Pinwheel"-shaped pores with As(III) sitesSO2 gas sensor digitellinc.com
DZU-110Tris(pyrazol-yl)amineZn(II)Open Zn2+ coordination sitesIodine adsorption from water rsc.org
Co-MOFBispyrazoleCo(II)Syn-anti bridged carboxylatesSingle-molecule magnet behavior acs.org
Ni-MOFBispyrazoleNi(II)Extensive H-bonded water clustersProton conductivity, electrical devices acs.org

Development of Pyrazole-Containing Polymeric Materials with Tunable Properties

The incorporation of pyrazole units into polymer backbones has led to the creation of advanced materials with specialized and tunable properties, such as enhanced thermal stability and electrical conductivity. rroij.com The rigid and aromatic nature of the pyrazole ring contributes to the robustness of the resulting polymers.

A notable example is the synthesis of a pyrazole-based microporous organic polymer (MOP-PZ) through the Scholl coupling of 3,5-diphenyl-1H-pyrazole. acs.org This material possesses a high surface area and abundant nitrogen sites, making it an excellent support for metallic nanoparticles. When silver (Ag) nanoparticles were embedded within MOP-PZ, the resulting hybrid material functioned as a stable and efficient catalyst for the carboxylation of alkynes using CO2 under mild conditions. acs.org

Furthermore, vinyl-substituted pyrazoles serve as versatile monomers for creating high-molecular-weight polymers through free-radical polymerization. nih.gov The properties of these polymers can be tuned by altering the substituents on the pyrazole ring or the vinyl group, opening avenues for materials with tailored characteristics for various applications. nih.gov

Table 2: Pyrazole-Containing Polymeric Materials
Polymer TypeMonomerPolymerization MethodKey PropertiesPotential Application
Microporous Organic Polymer (MOP)3,5-diphenyl-1H-pyrazoleScholl CouplingHigh surface area, porous, abundant N-sitesCatalyst support, CO2 capture acs.org
Poly(1-vinylpyrazole)1-vinylpyrazoleFree-Radical PolymerizationHigh molecular weightAdvanced functional materials nih.gov

Utilization in Optoelectronic and Photoluminescent Devices

Appropriately substituted pyrazole derivatives exhibit remarkable photophysical properties, including strong fluorescence and high quantum yields, making them valuable in the field of optoelectronics. nih.gov These compounds have been successfully utilized as electroluminescent materials in Organic Light-Emitting Diodes (OLEDs). researchgate.net Specifically, 1,3,5-triaryl-2-pyrazoline derivatives are noted for their high hole-transport efficiency and excellent emission behavior, which are critical for OLED performance. researchgate.net

The luminescence of pyrazole-based materials can be tuned by modifying their chemical structure. For instance, certain pyrazole derivatives function as efficient blue-emitting fluorescent dyes. researchgate.net Research on 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole demonstrated a very high fluorescent quantum yield of 0.90 in a toluene (B28343) solution. researchgate.net Additionally, coordination complexes involving pyrazole-based ligands offer another route to tunable light emission. New luminescent zinc complexes synthesized with pyrazolone-based azomethine ligands display emission colors ranging from blue to orange, depending on the substituents. nih.gov These complexes also show high thermal stability, a crucial property for materials used in the fabrication of OLEDs. nih.gov

Table 3: Photoluminescent Properties of Selected Pyrazole Derivatives
Compound / MaterialEmission Color / WavelengthQuantum Yield (Φf)Key PropertyApplication
1,3-diphenyl-5-(9-anthryl)-1H-pyrazoleNot specified0.90 (in Toluene)High fluorescence efficiencyLuminescent material researchgate.net
Pyrazoline DerivativesBlue0.76 - 0.83High fluorescence and electroluminescenceOLEDs, optical lasers researchgate.netresearchgate.net
Zinc(II) Pyrazolone-Azomethine ComplexesTunable (Blue to Orange)0.03 - 0.49High thermal stability, tunable emissionEmissive layers in OLEDs nih.gov

Design of Fluorescent Probes and Sensors Based on Pyrazole Scaffolds

The pyrazole scaffold is a foundational component in the design of highly sensitive and selective fluorescent chemosensors for detecting a wide array of analytes, including metal ions and small molecules. nih.govtandfonline.com These sensors often operate on a "turn-on" fluorescence mechanism, where the binding of a target analyte triggers a significant increase in fluorescence intensity. This response is frequently caused by the blocking of a photoinduced electron transfer (PET) process upon chelation. nih.gov

A series of simple pyrazoline and pyrazole-based sensors have been developed that demonstrate high selectivity for specific metal ions. nih.govrsc.org One pyrazole sensor exhibited a 20-fold increase in fluorescence upon binding with Zn2+, allowing it to be distinguished from Cd2+. semanticscholar.org Another pyrazole derivative was found to be an excellent "turn-on" sensor for Fe3+, showing a 30-fold increase in fluorescence intensity and a very low limit of detection (LoD) of 0.025 μM. rsc.orgsemanticscholar.org The versatility of the pyrazole core allows for the design of probes for various other ions, such as Hg2+ and Al3+, by modifying the functional groups attached to the heterocyclic ring. nih.govtandfonline.com

Table 4: Performance of Pyrazole-Based Fluorescent Sensors
Sensor CompoundTarget AnalyteSensing MechanismKey ResultLimit of Detection (LoD)
Pyrazole 8 (Novel Sensor)Zn2+"Turn-on" fluorescence~20-fold increase in fluorescenceNot specified rsc.orgsemanticscholar.org
Pyrazole 9 (Novel Sensor)Fe3+"Turn-on" fluorescence~30-fold increase in fluorescence0.025 μM rsc.orgsemanticscholar.org
β-pinene-pyrazole derivativeAl3+Chelation-enhanced fluorescenceGreatly enhanced absorption at 330 nmNot specified nih.gov
Pyrazoline derivative 14Hg2+Chelation-induced fluorescence changeSelective sensing of mercuryNot specified nih.gov

Exploration as Components in High-Energy Materials

The pyrazole ring, characterized by its high nitrogen content, significant heat of formation, and good thermal stability, is an attractive backbone for designing advanced energetic materials. rsc.orgresearchgate.net By incorporating nitro groups or linking pyrazole rings with other nitrogen-rich heterocycles like triazoles, chemists can develop explosives and propellants with superior performance and safety characteristics compared to traditional materials.

A series of energetic materials based on a nitropyrazole–triazole backbone have been synthesized. rsc.org One such compound, DNPAT, exhibits a high thermal decomposition temperature of 314 °C and a calculated detonation velocity of 8889 m/s, surpassing that of the widely used high-energy explosive RDX (8795 m/s). rsc.org Moreover, its impact sensitivity of 18 J is significantly better than that of RDX (7.4 J), indicating greater safety. rsc.org

Other research has focused on creating heat-resistant explosives, such as 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-nitro-1H-1,2,4-triazole, which has a very high crystal density of 1.873 g/cm³ and an excellent thermal decomposition temperature of 336 °C. researchgate.net Additionally, energetic salts derived from pyrazoles have shown promise; a hydroxylammonium salt of a dinitromethyl-substituted pyrazole has a calculated detonation performance (8700 m/s) comparable to RDX, while a potassium salt has been identified as a potential green primary explosive. rsc.orgsemanticscholar.org

Table 5: Comparative Properties of Pyrazole-Based and Traditional Energetic Materials
Energetic MaterialDensity (g/cm³)Decomposition Temp. (°C)Detonation Velocity (m/s)Impact Sensitivity (J)
DNPATNot specified314888918 rsc.org
Compound 3 (Pyrazole-Triazole)1.873336Not specifiedNot specified researchgate.net
Hydroxylammonium Salt 7bNot specifiedNot specified8700 (calculated)Not specified rsc.org
RDX (Reference)1.82~20587957.4 rsc.org
HNS (Reference)1.7431876125 rsc.org

Catalytic Applications of Pyrazole Containing Systems

Pyrazole (B372694) Ligand Design for Homogeneous Catalysis

The design of pyrazole-based ligands is a crucial area in homogeneous catalysis. The versatility of the pyrazole scaffold allows for tunable steric and electronic properties, which are key to influencing the activity and selectivity of metal catalysts. Generally, substituents on the pyrazole ring can be modified to control the ligand's coordination to a metal center. However, there are no specific studies available that describe the design and synthesis of ligands based on 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine for homogeneous catalytic processes.

Investigation of Metal-Ligand Cooperative Catalysis

Metal-ligand cooperativity is a phenomenon where both the metal center and the ligand are actively involved in the catalytic cycle, often leading to enhanced reactivity. Pyrazole ligands, particularly those with proton-responsive N-H groups, have been investigated for their potential in cooperative catalysis. The amine group in a molecule like this compound could theoretically participate in such cooperative bond activation. However, no experimental or computational studies have been published to confirm or explore this potential for this specific compound.

Applications in Transfer Hydrogenation Reactions

Transfer hydrogenation is a widely used method for the reduction of various functional groups, where a hydrogen donor molecule is used instead of gaseous hydrogen. Pyrazole-containing ligands have been successfully employed in catalysts for transfer hydrogenation reactions. The specific efficacy and applicability of this compound as a ligand in such catalytic systems have not been reported in the scientific literature.

Development of Bifunctional Catalytic Systems

Bifunctional catalysts possess two distinct active sites that can work in concert to promote a chemical transformation. The structure of an aminopyrazole could potentially be incorporated into a bifunctional catalyst, with the pyrazole ring acting as a ligand for a metal center and the amine group providing a secondary interaction site. There is, however, no research available on the development or application of bifunctional catalytic systems derived from this compound.

Role in Heterogeneous Catalysis, including Supported Catalysts

The immobilization of homogeneous catalysts onto solid supports is a key strategy in developing robust and recyclable heterogeneous catalysts. Pyrazole-containing complexes have been anchored to various supports for this purpose. The potential role of this compound in the development of supported catalysts or its direct use in heterogeneous catalysis remains an unexplored area of research, with no published findings to date.

Future Research Trajectories and Emerging Paradigms

Advancements in Green and Sustainable Synthetic Methodologies for Aminopyrazoles

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For aminopyrazoles, including 2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine, future research is expected to pivot towards greener and more sustainable synthetic methodologies. These approaches aim to minimize waste, reduce energy consumption, and utilize less hazardous reagents.

One promising avenue is the use of alternative reaction media. Water, as a solvent, offers an eco-friendly and cost-effective option for the synthesis of 3-aminopyrazoles through cyclocondensation reactions. nih.gov The exploration of aqueous-based syntheses for N-aryl and C4-aryl substituted aminopyrazoles could significantly enhance the sustainability of their production. Another area of interest is the application of ionic liquids as recyclable solvents, which have shown potential in the synthesis of related heterocyclic systems. scientific.net

Microwave-assisted organic synthesis (MAOS) presents another green approach by significantly reducing reaction times and often improving yields. acs.org The application of microwave irradiation to the synthesis of polysubstituted aminopyrazoles could offer a more energy-efficient alternative to conventional heating methods.

Furthermore, the development and utilization of heterogeneous and nanocatalysts are poised to revolutionize aminopyrazole synthesis. Magnetic nanocatalysts, for instance, offer the advantage of easy separation and recyclability, aligning with the principles of green chemistry. researchgate.net Research into novel catalytic systems that can facilitate the efficient and selective formation of the this compound scaffold will be a key focus.

Table 1: Comparison of Green Synthetic Methodologies for Aminopyrazoles

MethodologyAdvantagesPotential Challenges for this compound Synthesis
Aqueous Synthesis Eco-friendly, low cost, readily available solvent. nih.govSolubility of starting materials (e.g., substituted hydrazines and ketones) may be limited.
Ionic Liquids Recyclable, tunable properties, can enhance reaction rates. scientific.netHigher initial cost, potential toxicity of some ionic liquids.
Microwave-Assisted Synthesis Rapid reaction times, improved yields, energy efficient. acs.orgScale-up can be challenging, requires specialized equipment.
Nanocatalysis High catalytic activity, recyclability, high surface area. researchgate.netCatalyst leaching, long-term stability under reaction conditions.

Elucidation of Novel Reactivity Pathways and Unconventional Transformations

The aminopyrazole core is a rich platform for exploring novel reactivity due to its multiple nucleophilic centers. Future research will likely focus on uncovering unconventional transformations and reactivity pathways for compounds like this compound.

One area of significant potential is the further exploration of C-H activation and functionalization. The palladium-catalyzed C-4 arylation of 5-aminopyrazoles has been demonstrated, and extending this methodology to include a wider range of coupling partners and catalytic systems could lead to the synthesis of novel derivatives with unique properties. researchgate.net The presence of the tolyl group at the C-4 position in the target molecule offers a site for potential intramolecular cyclization reactions following C-H activation, leading to complex polycyclic structures.

Photoredox catalysis and electrochemistry are emerging as powerful tools for organic synthesis, enabling transformations that are often difficult to achieve through traditional methods. The application of these techniques to aminopyrazoles could unlock new reactivity patterns. For instance, visible-light-mediated reactions could facilitate novel cycloadditions or functionalizations under mild conditions.

Furthermore, the exploration of ring-transformation reactions, where the pyrazole (B372694) core is rearranged into other heterocyclic systems, could lead to the discovery of unprecedented molecular scaffolds. While less common, such transformations can provide access to novel chemical space.

Enhanced Integration of Computational and Experimental Approaches for Rational Molecular Design

The synergy between computational modeling and experimental synthesis is becoming increasingly crucial for the efficient design and discovery of new molecules with desired properties. For this compound and its analogs, a more profound integration of these approaches is anticipated.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of aminopyrazole derivatives with their biological or material properties. acs.orgmdpi.com This can guide the rational design of new compounds with enhanced activities. For example, QSAR models could predict how different substituents on the phenyl and tolyl rings affect a particular biological target or a desired photophysical property.

Molecular docking simulations are invaluable for predicting the binding modes and affinities of molecules to biological targets such as enzymes and receptors. nih.govresearchgate.netnih.gov This computational tool can be used to design aminopyrazole derivatives with improved therapeutic potential by optimizing their interactions with the active site of a target protein.

Density Functional Theory (DFT) calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of aminopyrazole derivatives. researchgate.netnih.govnih.gov DFT can be used to predict reaction mechanisms, understand the regioselectivity of reactions, and calculate properties relevant to materials science, such as HOMO-LUMO gaps and excitation energies. This information is critical for the rational design of new synthetic routes and novel materials.

Table 2: Computational Approaches for the Rational Design of Aminopyrazole Derivatives

Computational MethodApplication in Aminopyrazole ResearchPredicted Properties
QSAR Predicting biological activity or material properties based on structure. acs.orgmdpi.comPotency, selectivity, photophysical characteristics.
Molecular Docking Elucidating binding modes and affinities to biological targets. nih.govresearchgate.netnih.govBinding energy, protein-ligand interactions.
DFT Investigating electronic structure, reactivity, and spectroscopic properties. researchgate.netnih.govnih.govReaction pathways, HOMO-LUMO gaps, vibrational frequencies.

Expansion of Applications in Smart Materials and Emerging Technologies

The unique photophysical and electronic properties of pyrazole derivatives make them promising candidates for applications in smart materials and emerging technologies. Future research on this compound and its analogs is expected to explore these exciting possibilities.

Organic Light-Emitting Diodes (OLEDs): Pyrazoline derivatives, which are structurally related to pyrazoles, have been utilized as blue-emitting materials and hole-transporting layers in OLEDs. researchgate.net The introduction of the amino group and specific aryl substituents in this compound could modulate its electronic properties, making it a candidate for investigation as a component in novel OLED devices. Research in this area would involve synthesizing a library of derivatives and characterizing their electroluminescent properties.

Chemosensors: The pyrazole scaffold is an excellent chelating ligand for metal ions, and pyrazole-based fluorescent sensors have been developed for the detection of various metal ions, including Zn²⁺, Cd²⁺, and Fe³⁺. nih.govnih.govrsc.org The amino and aryl groups in this compound could be functionalized to create selective binding sites for specific analytes, leading to the development of novel fluorescent or colorimetric sensors for environmental or biological applications.

Photochromic Materials: Certain pyrazole derivatives have been shown to exhibit photochromism, the reversible transformation between two forms with different absorption spectra upon exposure to light. nih.govscientific.net This property is the basis for applications in optical data storage, molecular switches, and smart windows. Investigating the potential photochromic behavior of derivatives of this compound could open up new avenues for the development of advanced photoresponsive materials. The influence of the aryl substituents on the photo-switching properties would be a key area of investigation.

Q & A

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity Analysis MethodReference
CyclocondensationPhenylhydrazine, ethyl acetoacetate, acetic acid, reflux62–70%TLC, melting point
FunctionalizationSubstituted acrylonitriles, pyridine, 5–6 hr reflux67–70%¹H/¹³C NMR, IR

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

Advanced Research Focus
Contradictions in spectral data often arise from tautomerism, conformational flexibility, or impurities. Methodological approaches include:

  • Cross-validation : Compare experimental ¹H NMR (δ 6.5–8.5 ppm for aromatic protons) and IR (C=N stretch ~1600 cm⁻¹) with computational predictions (DFT calculations) .
  • Crystallographic confirmation : Use SHELX or ORTEP-3 to resolve ambiguities in molecular geometry . For example, X-ray diffraction confirmed the planar structure of related pyrazolo[1,5-a]pyrimidines .

What advanced computational methods are recommended for predicting the reactivity and stability of this compound?

Q. Advanced Research Focus

  • DFT/Molecular Dynamics : Simulate electron density maps to identify reactive sites (e.g., amino groups at position 3) and predict tautomeric equilibria .
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide pharmacological applications .

Q. Table 2: Key Computational Parameters

MethodApplicationSoftware/ToolReference
DFT/B3LYPElectronic structure analysisGaussian 09
Molecular DockingBinding affinity predictionAutoDock Vina

How should crystallographic challenges (e.g., twinning, low resolution) be addressed during structural analysis of pyrazol-3-ylamine derivatives?

Q. Advanced Research Focus

  • Data Collection : Use high-resolution synchrotron sources to mitigate twinning issues .
  • Refinement Strategies : SHELXL’s twin refinement module can handle pseudo-merohedral twinning, while SHELXE aids in phase extension for low-resolution data .

What experimental strategies are effective for probing the biological activity of this compound?

Q. Basic Research Focus

  • In vitro assays : Screen for antimicrobial or anticancer activity using cell viability assays (e.g., MTT) .
  • Enzyme inhibition studies : Monitor kinetics (e.g., IC₅₀) via fluorescence-based assays targeting kinases or proteases .

How can reaction mechanisms for pyrazol-3-ylamine functionalization be elucidated?

Q. Advanced Research Focus

  • Isotopic Labeling : Track regioselectivity in azo-coupling reactions using ¹⁵N-labeled precursors .
  • Kinetic Profiling : Use stopped-flow spectroscopy to identify rate-determining steps in cyclization .

What are the best practices for ensuring reproducibility in synthesizing this compound?

Q. Basic Research Focus

  • Standardized Protocols : Document reaction parameters (e.g., molar ratios, cooling rates) to minimize batch variability .
  • Analytical Consistency : Validate purity via HPLC (C18 column, acetonitrile/water gradient) alongside TLC .

How do steric and electronic effects influence the reactivity of the pyrazole ring in this compound?

Q. Advanced Research Focus

  • Steric Effects : Ortho-tolyl groups hinder nucleophilic attack at position 4, directing reactivity to position 3 .
  • Electronic Effects : Electron-withdrawing substituents (e.g., Cl) enhance electrophilic substitution at the amino group .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine
Reactant of Route 2
Reactant of Route 2
2-Phenyl-4-o-tolyl-2H-pyrazol-3-ylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.